molecular formula C10H13BrO3 B3250430 4-(2-Bromoethoxy)-1,2-dimethoxybenzene CAS No. 2033-77-4

4-(2-Bromoethoxy)-1,2-dimethoxybenzene

Cat. No.: B3250430
CAS No.: 2033-77-4
M. Wt: 261.11 g/mol
InChI Key: DLLJBMQYFQERGB-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-1,2-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Bromoethoxy)-1,2-dimethoxybenzene involves the Williamson Ether Synthesis. This reaction typically involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. In this case, 1,2-dimethoxybenzene is reacted with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromoethoxy group can be substituted by other nucleophiles.

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The bromoethoxy group can be reduced to an ethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides or thiolates.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Formation of ethers or thioethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of ethoxy-substituted benzene derivatives.

Scientific Research Applications

4-(2-Bromoethoxy)-1,2-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-1,2-dimethoxybenzene depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-bromoethoxy)benzene: Similar structure but with two bromoethoxy groups.

    1,2-Dimethoxybenzene: Lacks the bromoethoxy group.

    4-(2-Bromoethoxy)phenol: Similar structure but with a hydroxyl group instead of methoxy groups.

Properties

IUPAC Name

4-(2-bromoethoxy)-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLJBMQYFQERGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxyphenol in acetone was added an equimolar amount of 1,2-dibromoethane and excess K2CO3 and heated under reflux overnight. The reaction mixture was filtered and the solvent was evaporated in vacuo. The pure product was obtained with flash chromatography in cyclohexane: EtOAc 5:1 in 46% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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